molecular formula C10H9NO2 B1329287 N-Phenylsuccinimide CAS No. 83-25-0

N-Phenylsuccinimide

Cat. No.: B1329287
CAS No.: 83-25-0
M. Wt: 175.18 g/mol
InChI Key: ZTUKZULGOCFJET-UHFFFAOYSA-N
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Description

N-Phenylsuccinimide is an organic compound with the molecular formula C₁₀H₉NO₂. It is a derivative of succinimide where one of the hydrogen atoms on the nitrogen atom is replaced by a phenyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylsuccinimide can be synthesized through several methods. One common method involves the reaction of aniline with succinic anhydride. This reaction can be carried out under microwave-assisted conditions, which significantly reduces the reaction time compared to traditional methods. In a domestic microwave oven, the reaction mixture is heated for about four minutes, yielding this compound in moderate yields (40-60%) . This method is considered more environmentally friendly as it is solvent-free and energy-efficient.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same reaction between aniline and succinic anhydride but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled heating and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: N-Phenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-phenylsuccinamic acid.

    Reduction: Reduction reactions can convert it back to the corresponding amine and succinimide.

    Substitution: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-Phenylsuccinamic acid.

    Reduction: Aniline and succinimide.

    Substitution: Various substituted succinimides depending on the nucleophile used.

Scientific Research Applications

N-Phenylsuccinimide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: It is a precursor in the synthesis of certain pharmaceutical compounds.

    Industry: It is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Phenylsuccinimide involves its ability to act as an electrophile in various chemical reactions. The phenyl group attached to the nitrogen atom increases the electrophilicity of the carbonyl groups, making it more reactive towards nucleophiles. This property is exploited in organic synthesis to form various derivatives and complex molecules.

Comparison with Similar Compounds

    N-Phenylmaleimide: Similar structure but with a double bond in the succinimide ring.

    N-Methylsuccinimide: Contains a methyl group instead of a phenyl group.

    Ethosuximide: A succinimide derivative used as an anticonvulsant.

Uniqueness: N-Phenylsuccinimide is unique due to the presence of the phenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the synthesis of complex molecules and pharmaceuticals.

Properties

IUPAC Name

1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKZULGOCFJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232108
Record name Succinanil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83-25-0
Record name 1-Phenyl-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-25-0
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Record name Succinanil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylsuccinimide
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Record name Succinanil
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Record name N-Phenylsuccinimide
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Record name SUCCINANIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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